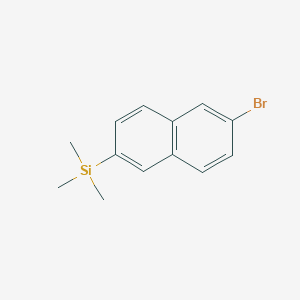
(6-Bromo-2-naphthyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromonaphthalen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a trimethylsilane group, making it a valuable intermediate in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)trimethylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilane group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromonaphthalene.
Silylation: The 6-bromonaphthalene is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to form (6-Bromonaphthalen-2-yl)trimethylsilane.
Industrial Production Methods
Industrial production methods for (6-Bromonaphthalen-2-yl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and silylation steps, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromonaphthalen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include various substituted naphthalenes.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(6-Bromonaphthalen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (6-Bromonaphthalen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilane groups. The bromine atom acts as a leaving group in substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and enhance reaction efficiency. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(7-Bromonaphthalen-2-yl)oxytrimethylsilane: Similar structure but with an oxygen atom linking the naphthalene and trimethylsilane groups.
(6-Chloronaphthalen-2-yl)trimethylsilane: Chlorine atom instead of bromine.
(6-Iodonaphthalen-2-yl)trimethylsilane: Iodine atom instead of bromine.
Uniqueness
(6-Bromonaphthalen-2-yl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilane groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C13H15BrSi |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
(6-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3 |
Clave InChI |
HBXJAXZFUXQSEV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


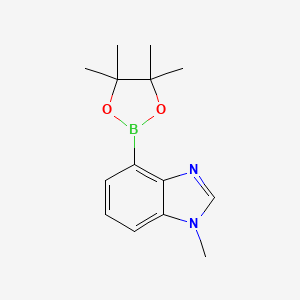
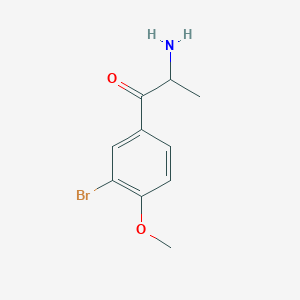
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
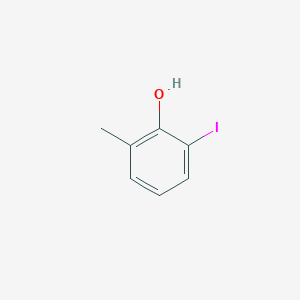

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
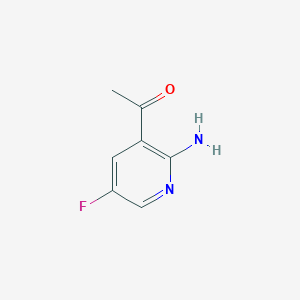
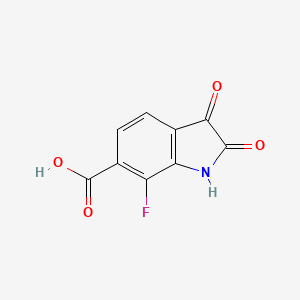
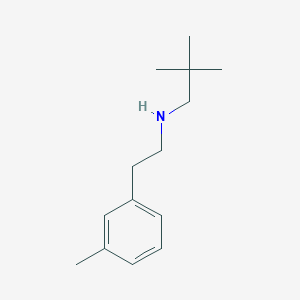
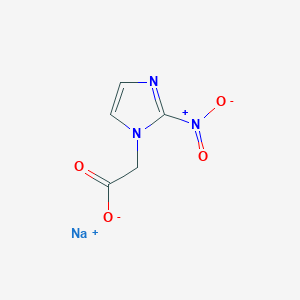
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
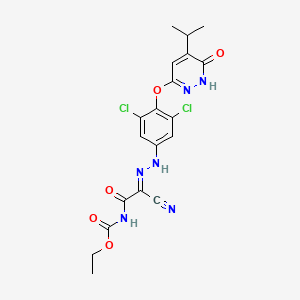
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
